

The Solubility Profile of Butyl Propionate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Solubility of **Butyl Propionate** in Aqueous and Organic Media for Applications in Scientific Research and Drug Development.

This technical guide provides a comprehensive overview of the solubility of **butyl propionate**, a widely used ester in the flavor, fragrance, and pharmaceutical industries. A thorough understanding of its solubility characteristics in both water and various organic solvents is critical for its effective application in research, particularly in the context of drug formulation and development where it may be employed as a solvent or excipient. This document presents quantitative solubility data, detailed experimental methodologies for solubility determination, and a visual representation of a typical experimental workflow.

Quantitative Solubility Data

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in different solvent systems. **Butyl propionate**, a moderately polar ester, exhibits limited solubility in water and is miscible with many common organic solvents. The following tables summarize the available quantitative data for the solubility of **butyl propionate**.

Solubility in Water

The solubility of **butyl propionate** in water is relatively low, a characteristic typical of esters with a hydrocarbon chain of this length. This poor aqueous solubility is a key consideration in formulations intended for aqueous delivery.

Temperature (°C)	Solubility (mg/mL)	Solubility (g/100 mL)	Reference
20	1.5[1][2]	0.2[3]	[1][2][3]

Solubility in Organic Solvents

Butyl propionate is readily miscible with a wide range of organic solvents, which underscores its utility as a solvent in various industrial and laboratory settings.[1][2] Its miscibility with alcohols and ethers is a notable property.[1]

Table 1: Miscibility of **Butyl Propionate** with Common Organic Solvents

Solvent	Miscibility
Alcohol	Miscible[1][2]
Ether	Miscible[1][2]

A more detailed quantitative assessment of **butyl propionate**'s solubility in a broader spectrum of organic solvents at 25°C is presented below.

Table 2: Quantitative Solubility of Butyl Propionate in Various Organic Solvents at 25°C

Solvent	Solubility (g/L)
Acetic acid	6531.89
Acetone	4927.39
Acetonitrile	5092.26
n-Butanol	3734.5
sec-Butanol	4002.01
tert-Butanol	4527.85
n-Butyl acetate	3074.94
2-Butoxyethanol	1788.53
2-Butanone	3230.3
Chlorobenzene	2604.99
Chloroform	9706.91
Cyclohexane	1246.91
Cyclohexanone	4746.9
Cyclopentanone	4009.16
1,2-Dichloroethane	4067.98
Dichloromethane	8513.78
Diethyl ether	2998.78
Dimethyl carbonate	574.08
N,N-Dimethylacetamide (DMAc)	3010.2
N,N-Dimethylformamide (DMF)	4078.02
Dimethyl sulfoxide (DMSO)	3899.7
1,4-Dioxane	4478.05
Ethanol	5990.38

2-Ethoxyethanol	2485.25
Ethyl acetate	2939.98
Ethylbenzene	1036.98
Ethyl formate	2436.41
Ethylene glycol	718.75
Formamide	1900.88
Formic acid	1588.35
n-Heptane	487.07
n-Heptanol	1227.06
n-Hexane	992.19
n-Hexanol	2647.82
Isobutanol	3109.66
Isobutyl acetate	1304.98
Isopentanol	3054.22
Isopropyl acetate	1677.15
Isopropanol	4717.67
Methanol	7745.21
Methyl acetate	2543.55
Methyl isobutyl ketone (MIBK)	1332.29
2-Methoxyethanol	3681.61
Methyl tert-butyl ether (MTBE)	3168.02
N-Methyl-2-pyrrolidone (NMP)	3535.81
n-Octane	213.5
n-Octanol	1608.82

n-Pentanol	2834.81
n-Pentyl acetate	1846.44
2-Pentanone	2554.7
n-Propanol	4105.42
n-Propyl acetate	2281.59
Propionic acid	3378.56
Propylene glycol	1055.15
2-Propoxyethanol	2745.64
Tetrachloromethane	1631.01
Tetrahydrofuran (THF)	4490.66
Toluene	1337.91
Transcutol	5867.94
o-Xylene	902.1
m-Xylene	797.98
p-Xylene	1587.91

Experimental Protocols for Solubility Determination

The determination of solubility is a critical experimental procedure in chemical and pharmaceutical sciences. The "shake-flask" method is widely regarded as the gold standard for determining the thermodynamic solubility of a substance.[4] This section outlines a detailed methodology for determining the solubility of **butyl propionate** in water, adapted from established protocols such as the OECD Test Guideline 105.

Principle of the Shake-Flask Method

The shake-flask method involves agitating an excess amount of the solute (**butyl propionate**) with the solvent (e.g., water) in a sealed container at a constant temperature until equilibrium is

reached. The concentration of the solute in the saturated solution is then determined analytically.

Materials and Apparatus

- Butyl Propionate: Analytical standard grade (≥97.0% purity)
- Solvent: High-purity water (e.g., Milli-Q or equivalent) and analytical grade organic solvents.
- Glassware: Volumetric flasks, pipettes, and screw-capped vials or flasks.
- Temperature-controlled shaker bath or incubator.
- Centrifuge.
- Syringe filters (e.g., 0.45 μm PTFE or other suitable material).
- Analytical Balance.
- Gas Chromatograph with Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS).

Experimental Procedure

- Preparation of the Test System:
 - Add an excess amount of **butyl propionate** to a series of vials or flasks containing a known volume of the solvent. The excess solute should be clearly visible as a separate phase.
 - Seal the containers tightly to prevent evaporation.
- Equilibration:
 - Place the sealed containers in a temperature-controlled shaker bath set to the desired temperature (e.g., 20°C or 25°C).
 - Agitate the mixtures for a sufficient period to ensure that equilibrium is reached. This can range from 24 to 72 hours, depending on the system. Preliminary studies may be required

to determine the optimal equilibration time.

Phase Separation:

- After equilibration, allow the containers to stand undisturbed at the constant temperature to allow for the separation of the undissolved **butyl propionate**.
- To ensure complete separation of the excess solute, centrifuge the samples at a high speed.

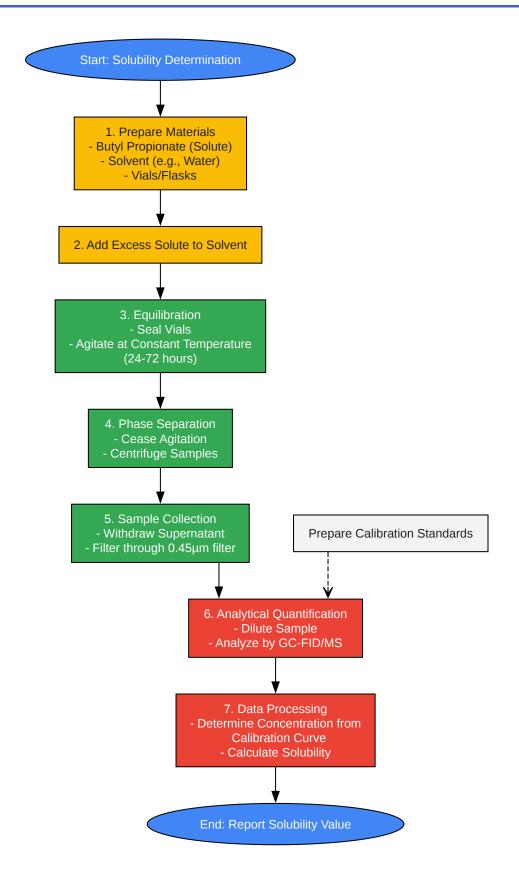
Sample Collection and Analysis:

- Carefully withdraw an aliquot of the clear, saturated supernatant using a syringe.
- Filter the aliquot through a syringe filter to remove any remaining undissolved microdroplets.
- Accurately dilute the filtered sample with a suitable solvent to a concentration within the calibrated range of the analytical instrument.
- Analyze the diluted sample using a calibrated GC-FID or GC-MS method to determine the concentration of **butyl propionate**.

Quantification:

- Prepare a series of standard solutions of butyl propionate of known concentrations.
- Generate a calibration curve by plotting the analytical response (e.g., peak area) against the concentration of the standards.
- Determine the concentration of **butyl propionate** in the experimental sample by interpolating its analytical response on the calibration curve.
- Calculate the solubility, taking into account the dilution factor.

Visualizing the Experimental Workflow



To provide a clear and logical representation of the experimental process for determining the solubility of **butyl propionate**, the following workflow diagram has been generated using the DOT language.

Click to download full resolution via product page

Caption: Experimental workflow for determining the solubility of **butyl propionate**.

This in-depth guide provides researchers, scientists, and drug development professionals with essential data and methodologies concerning the solubility of **butyl propionate**. The provided quantitative data, detailed experimental protocols, and a clear visual workflow are intended to support the effective and accurate use of this compound in various scientific applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Butyl propionate | C7H14O2 | CID 11529 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Butyl propionate Wikipedia [en.wikipedia.org]
- 3. hedinger.de [hedinger.de]
- 4. scribd.com [scribd.com]
- To cite this document: BenchChem. [The Solubility Profile of Butyl Propionate: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b165908#solubility-of-butyl-propionate-in-water-and-organic-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com